铬酸铁

描述

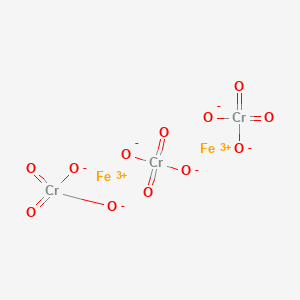

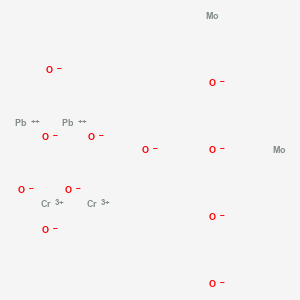

Ferric chromate is a compound with the molecular formula Cr3Fe2O12 . It is a dense compound of iron and chromium . It is a crystalline solid that is insoluble in water . This compound exhibits a high degree of stability, which is significant when it is used in environments that are chemically harsh or high in temperature .

Synthesis Analysis

Iron Chromate is typically prepared in a laboratory setting through the reaction of iron (II) sulfate (FeSO4) with sodium chromate (Na2CrO4). Firstly, an aqueous solution of iron (II) sulfate is prepared. Next, a solution of sodium chromate is gradually added to the iron (II) sulfate solution under constant stirring .Molecular Structure Analysis

The molecular weight of Ferric chromate is 459.67 g/mol . The IUPAC name is dioxido (dioxo)chromium;iron (3+) . The InChI is 1S/3Cr.2Fe.12O/q;;;2*+3;;;;;;;6*-1 . The Canonical SMILES is [O-] [Cr] (=O) (=O) [O-]. [O-] [Cr] (=O) (=O) [O-]. [O-] [Cr] (=O) (=O) [O-]. [Fe+3]. [Fe+3] .Chemical Reactions Analysis

Iron Chromate exhibits acute toxicity when ingested or inhaled. It can cause harm to the respiratory tract and digestive system, leading to severe health complications . More research is needed to understand the full range of chemical reactions involving Ferric chromate .Physical And Chemical Properties Analysis

Ferric chromate is a crystalline solid that is insoluble in water . It has a molecular weight of 459.67 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 12 . It has a Rotatable Bond Count of 0 . Its Exact Mass is 459.630361 g/mol and its Monoisotopic Mass is 459.630361 g/mol . Its Topological Polar Surface Area is 241 Ų . It has a Heavy Atom Count of 17 and a Formal Charge of 0 . Its Complexity is 62.2 .科学研究应用

环境修复:

- 铬酸铁在异化铁还原菌还原 Cr(VI) 为 Cr(III) 中发挥作用,为厌氧土壤和水中的铬酸盐解毒提供了一条途径 (Wielinga 等人,2001)。

- 在氧化条件下,与针铁矿(一种三价铁(氢)氧化物)相关的 Fe(II) 对 Cr(VI) 还原的反应性表明,即使在富氧环境中,此类材料也可以作为反应电子密度的储存库 (Tomaszewski 等人,2017)。

- 结晶水合三氧化二铁(一种铬酸铁形式)已被用于从受污染水中吸附去除六价铬,显示出有效的去除和再生能力 (Goswami 等人,2006)。

材料科学和工业应用:

- 铬酸铁参与铁的钝化,影响金属表面保护性氢氧化铁或铁络合物的形成 (Ogura & Majima, 1979)。

- 在纳米技术领域,相关化合物氯化铁已被用于在滑石层上开发氧化铁 (Fe3O4) 纳米粒子,表明在化学和生物产业中具有潜在的应用 (Kalantari 等人,2013)。

- 氯化铁还被研究用作生物柴油中的燃料催化剂,改善了柴油发动机的性能、排放和燃烧特性 (Kannan 等人,2011)。

生物医学研究:

- 氯化铁通常用于血栓形成研究,例如在诱发动脉血栓形成和研究铁化合物的血管效应的模型中 (Schoenwaelder & Jackson, 2015)。

- 它已被用于研究血栓形成的发生,其中氯化铁诱导实验小鼠形成血栓,从而深入了解血栓形成的机制 (Barr 等人,2013)。

安全和危害

Ferric chromate is known to be a highly toxic substance and can be hazardous to health upon exposure . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

未来方向

The use of chromium compounds like Ferric chromate has been a subject of concern due to their environmental and health impacts . There is a need for safer, environmentally friendly alternatives to chromate compounds . Future research directions may include the development of such alternatives and further investigation into the properties and effects of Ferric chromate .

属性

IUPAC Name |

dioxido(dioxo)chromium;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cr.2Fe.12O/q;;;2*+3;;;;;;;6*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLBLZDGMWMXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr3Fe2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045361 | |

| Record name | Iron chromate (Fe2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Practically insoluble in water; [Merck Index] | |

| Record name | Ferric chromate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ferric chromate | |

CAS RN |

10294-52-7 | |

| Record name | Ferric chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron chromate (Fe2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron tris(chromate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2123EJH4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)